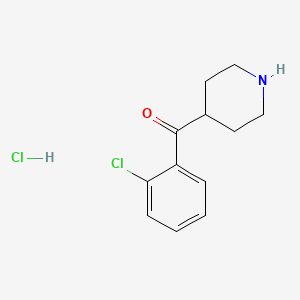

(2-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride

Description

(2-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride is a chemical compound that belongs to the class of aryl ketones It is characterized by the presence of a 2-chlorophenyl group and a piperidin-4-yl group attached to a methanone moiety

Properties

IUPAC Name |

(2-chlorophenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO.ClH/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTUYLIOCKBQEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride typically involves the reaction of 2-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting (2-Chlorophenyl)(piperidin-4-yl)methanone is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of (2-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby ensuring high-quality production.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aryl ketones.

Scientific Research Applications

(2-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (4-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride

- (2-Fluorophenyl)(piperidin-4-yl)methanone Hydrochloride

- (4-Fluorophenyl)(piperidin-4-yl)methanone Hydrochloride

Uniqueness

(2-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their reactivity and applications.

Biological Activity

(2-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride, also known by its chemical name, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological effects, including antibacterial, enzyme inhibitory, and neuropharmacological activities.

Chemical Structure and Properties

The compound features a piperidine ring attached to a chlorophenyl group through a methanone linkage. Its molecular formula is CHClNO and it has a CAS number of 1241898-75-8. The presence of the piperidine moiety is significant as it is known for various biological activities.

Antibacterial Activity

Research has demonstrated that compounds containing piperidine derivatives exhibit varying degrees of antibacterial activity. A study evaluating synthesized derivatives showed that some piperidine-containing compounds displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds was measured using IC values, which indicate the concentration required to inhibit bacterial growth by 50%.

| Compound | Bacterial Strain | IC (µM) |

|---|---|---|

| Compound 7l | Salmonella typhi | 2.14±0.003 |

| Compound 7m | Bacillus subtilis | 0.63±0.001 |

| Thiourea | Reference Standard | 21.25±0.15 |

These findings suggest that (2-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride could potentially serve as a lead compound for developing new antibacterial agents.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. A study indicated that various piperidine derivatives exhibited strong inhibitory activity against urease, an enzyme involved in the hydrolysis of urea . The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

| Enzyme | Compound | IC (µM) |

|---|---|---|

| Acetylcholinesterase | Compound 7o | 1.13±0.003 |

| Urease | Compound 7m | 0.63±0.001 |

These results highlight the potential therapeutic applications of (2-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride in treating conditions associated with enzyme dysregulation.

Neuropharmacological Effects

Piperidine derivatives have been linked to various neuropharmacological effects, including anxiolytic and antidepressant activities. A review on piperidine-based compounds suggests that they can modulate neurotransmitter systems, particularly dopamine and serotonin pathways . This modulation may lead to enhanced cognitive performance and emotional regulation.

Case Studies

Several studies have explored the biological effects of similar piperidine derivatives:

- Antidepressant Activity : A study indicated that certain piperidine derivatives improved depressive-like behaviors in animal models by enhancing serotonergic transmission.

- Cognitive Enhancement : Research on dopamine D3 receptor knock-out mice showed improved cognitive performance when treated with piperidine-based compounds, suggesting potential applications in cognitive disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often prepared by reacting a piperidin-4-yl precursor with a 2-chlorobenzoyl chloride under alkaline conditions (e.g., NaOH in dichloromethane) . Optimization involves adjusting stoichiometry, temperature (e.g., 0–5°C to minimize side reactions), and purification via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm the piperidine ring and 2-chlorophenyl group:

- ¹H NMR : Peaks at δ 1.5–2.5 ppm (piperidine protons) and δ 7.2–7.6 ppm (aromatic protons) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z ~253 (free base) and adducts (e.g., [M+H]⁺) .

- X-ray diffraction (if crystalline) resolves stereochemistry .

Q. What safety precautions are essential during handling?

- Methodological Answer : Use PPE (gloves, goggles), fume hoods, and avoid inhalation/skin contact. Store at 2–8°C in airtight containers. Follow protocols for waste disposal (e.g., neutralization before incineration) .

Advanced Research Questions

Q. How can enantiomeric purity be improved during synthesis, and what chiral separation methods are effective?

- Methodological Answer : Introduce chiral auxiliaries (e.g., L-proline) during coupling or use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak® IA column with hexane/isopropanol mobile phase). Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Heat at 40–60°C for 14 days; monitor degradation via HPLC.

- pH stability : Incubate in buffers (pH 1–12) and assess hydrolysis byproducts.

- Light sensitivity : Expose to UV-Vis light and track photodegradation .

Q. How can computational modeling predict the compound’s pharmacological activity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., sigma-1 or opioid receptors). Validate predictions with in vitro assays (e.g., radioligand binding studies using [³H]-labeled analogs) .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Replicate studies under standardized conditions (e.g., cell lines, assay protocols). Analyze batch-to-batch variability (e.g., impurity profiles via LC-MS) and confirm stereochemical consistency .

Q. How to develop a validated analytical method for quantifying this compound in biological matrices?

- Methodological Answer : Use LC-MS/MS with deuterated internal standards. Validate parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.